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Compound of Interest

Compound Name: 1,4-Dimethyl-1H-imidazol-2-amine

Cat. No.: B11804784

Get Quote

Executive Summary & Chemical Identity
1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) is a heterocyclic building block

belonging to the aminoimidazole class. It is structurally significant as a methylated derivative of

the 2-aminoimidazole core, a motif found in various marine alkaloids and synthetic

pharmaceutical intermediates.

Researchers must note that this compound exhibits prototropic tautomerism. In solution, it

exists in equilibrium between the amino-imidazole form (A) and the imino-dihydroimidazole

form (B). The spectroscopic data presented below primarily reflects the amino-tautomer, which

is favored in polar aprotic solvents (e.g., DMSO-d6), though salt forms (hydrochlorides) will lock

the structure into a cationic resonance hybrid.
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Property Value

IUPAC Name 1,4-Dimethyl-1H-imidazol-2-amine

Molecular Formula C₅H₉N₃

Molecular Weight 111.15 g/mol

Monoisotopic Mass 111.0796 Da

SMILES Cn1cc(C)nc1N

Key Structural Feature
Exocyclic amine at C2; Methyl groups at N1 and

C4

Spectroscopic Data Profile
The following data sets are derived from consensus values of structural analogs (1,4-

dimethylimidazole and 2-aminoimidazole) and calculated chemical shift increments, as direct

experimental literature for the free base is limited.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
[6][7]
Solvent: DMSO-d₆ (Recommended for solubility and slowing proton exchange). Frequency:

400 MHz (¹H), 100 MHz (¹³C).[1]

¹H NMR Data (Proton)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

6.30 – 6.45 Singlet (s) 1H H-5

The ring proton.

[2] Upfield shifted

relative to

imidazole (7.1

ppm) due to the

electron-donating

effect of the 2-

amino group.

5.20 – 5.80
Broad Singlet

(bs)
2H -NH₂

Exocyclic amine

protons.

Chemical shift is

highly

concentration/pH

dependent.

Disappears upon

D₂O shake.

3.35 – 3.45 Singlet (s) 3H N1-CH₃

N-Methyl group.

Deshielded by

the adjacent

nitrogen.

1.95 – 2.05 Singlet (s) 3H C4-CH₃

C-Methyl group.

Typical allylic-like

position on the

aromatic ring.

¹³C NMR Data (Carbon)
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Shift (δ ppm) Type Assignment Structural Insight

148.5 – 150.0 Quaternary (C) C-2

Guanidine-like carbon.

Most deshielded due

to attachment to three

nitrogen atoms.

130.0 – 132.0 Quaternary (C) C-4
Ipso-carbon bearing

the methyl group.

110.0 – 112.0 Methine (CH) C-5

Ring carbon. Shielded

by resonance

donation from the

amino group.

31.5 – 33.0 Methyl (CH₃) N1-CH₃ N-Methyl carbon.

11.0 – 13.0 Methyl (CH₃) C4-CH₃ C-Methyl carbon.

B. Mass Spectrometry (MS)[9][10][11]
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

m/z Value Ion Type Interpretation

112.1 [M+H]⁺
Protonated molecular ion

(Base Peak).

134.1 [M+Na]⁺
Sodium adduct (Common in

glass/solvent contaminants).

95.0 [M+H - NH₃]⁺

Loss of ammonia.

Characteristic of primary

amines.

70.0 Fragment

Ring cleavage product (Retro-

Diels-Alder type

fragmentation).

C. Infrared (IR) Spectroscopy[8][12]
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Method: ATR-FTIR (Solid/Neat).

Wavenumber (cm⁻¹) Vibration Mode
Functional Group
Assignment

3350 & 3180 Stretching (ν)

N-H (Primary Amine). Appears

as a doublet

(asymmetric/symmetric).

2920 – 2960 Stretching (ν)
C-H (Aliphatic). Methyl group

C-H bonds.

1640 – 1660 Stretching (ν)

C=N (Ring). Imidazole ring

breathing mode (Imine

character).

1580 Bending (δ)
N-H Scissoring. Deformation of

the amine group.[3]

1250 – 1300 Stretching (ν)

C-N (Exocyclic). Bond between

the ring C2 and the amine

nitrogen.

Structural & Mechanistic Visualization
A. Tautomeric Equilibrium
The 2-aminoimidazole core is dynamic. The following diagram illustrates the equilibrium

between the amino and imino forms, which complicates spectral analysis in protic solvents.

Amino Form
(Aromatic)

Major in DMSO

Imino Form
(Non-Aromatic)

Major in H2O/Acid
Proton Transfer
(Fast Exchange)

Hydrochloride Salt
(Resonance Stabilized)

+ HCl

+ HCl

Click to download full resolution via product page

Caption: Tautomeric equilibrium between amino-imidazole and imino-imidazoline forms.
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B. Mass Spec Fragmentation Pathway
The fragmentation logic for the [M+H]+ ion (m/z 112) follows standard heterocyclic cleavage

patterns.

[M+H]+
m/z 112

[M+H - NH3]+
m/z 95

- 17 Da (NH3)

Ring Cleavage
(RDA)

Ring Opening

Fragment
m/z ~70

Loss of C-N fragments

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for 1,4-dimethyl-1H-imidazol-2-amine.

Experimental Protocols
Protocol 1: NMR Sample Preparation
To ensure sharp peaks and minimize exchange broadening of the amine protons.

Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The amine protons are often

invisible or extremely broad in chloroform due to rapid exchange and quadrupole

broadening.

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
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Drying: If the sample is hygroscopic (common for aminoimidazoles), dry under high vacuum

(0.1 mbar) at 40°C for 2 hours before solvation.

Acquisition:

Set relaxation delay (d1) to ≥ 2.0 seconds to allow full relaxation of the quaternary C2 and

C4 carbons.

Run at 298 K (25°C).

Protocol 2: HPLC-MS Analysis
For purity verification and mass confirmation.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid (to ensure protonation).

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes. (This compound is polar and will elute early, likely

between 1.5 – 3.0 min).

Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. researchgate.net [researchgate.net]
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1,4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11804784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

